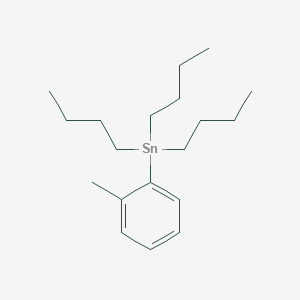

Tributyl(2-methylphenyl)stannane

Description

Properties

IUPAC Name |

tributyl-(2-methylphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.3C4H9.Sn/c1-7-5-3-2-4-6-7;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPPRLNRJXOGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371758 | |

| Record name | TRIBUTYL(2-METHYLPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68971-87-9 | |

| Record name | TRIBUTYL(2-METHYLPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies for Tributyl(2-methylphenyl)stannane

The preparation of this compound typically involves the formation of a carbon-tin bond between a 2-methylphenyl precursor and a tributylstannyl moiety. The common synthetic routes include:

- Halogen-Metal Exchange Followed by Tin Electrophile Reaction

- Direct Stannylation via Palladium-Catalyzed Cross-Coupling

- Lithium-Halogen Exchange with Subsequent Stannylation

Halogen-Metal Exchange and Stannylation

A widely used method involves the reaction of 2-methylphenyl halide (usually bromide or iodide) with an organolithium reagent, followed by quenching with a trialkylstannyl electrophile such as tributyltin chloride.

- Lithium-Halogen Exchange:

- 2-methylbromobenzene is treated with n-butyllithium at low temperature (e.g., −78 °C) to generate 2-methylphenyllithium.

- Quenching with Tributyltin Chloride:

- The organolithium intermediate is then reacted with tributyltin chloride to afford this compound.

This method provides good control over regioselectivity and yields, with the reaction conditions carefully controlled to avoid side reactions such as lithium-halogen exchange at undesired positions or overreaction.

Palladium-Catalyzed Stille Coupling for Synthesis

Another approach involves the use of palladium-catalyzed cross-coupling reactions between 2-methylphenyl halides and tributylstannane reagents. This method is particularly useful for the preparation of substituted arylstannanes under milder conditions and with high selectivity.

- Catalysts: Pd(P(t-Bu)3)2 or Pd2(dba)3 with phosphine ligands.

- Solvents: Typically organic solvents such as dioxane or NMP, but recent advances allow aqueous micellar media at room temperature.

- Additives: Bases such as DABCO or cesium fluoride may be used to promote the coupling.

A green chemistry protocol has been reported where Stille couplings are conducted in water at room temperature using designer surfactants like TPGS-750-M, which form nanomicelles to facilitate the reaction, enhancing yield and reducing environmental impact.

Representative Experimental Data and Yields

| Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithium-halogen exchange + SnCl_4 | 2-methylbromobenzene, n-BuLi, −78 °C, then tributyltin chloride | 70–85 | Requires strict anhydrous conditions; high regioselectivity |

| Pd-catalyzed Stille coupling | Pd(P(t-Bu)3)2, aqueous TPGS-750-M, rt, 24 h | 85–93 | Environmentally friendly, mild conditions, scalable |

| Pd-catalyzed Stille in organic solvent | Pd2(dba)3/ligand, dioxane, 80 °C | 75–90 | Traditional method, requires heating and organic solvents |

Detailed Research Findings

Lithium-halogen exchange method : This classical approach is well-documented for preparing arylstannanes. The key is the generation of the aryllithium intermediate, which must be handled at low temperatures to prevent side reactions. The subsequent addition of tributyltin chloride leads to the formation of the target compound in moderate to high yields. Purification is typically achieved by column chromatography.

Stille coupling in aqueous micellar media : Recent studies have demonstrated that this compound can be synthesized or utilized effectively in coupling reactions under green conditions. Using TPGS-750-M surfactant in water at room temperature allows for efficient coupling with aryl halides, yielding products with excellent selectivity and yield, minimizing the use of toxic organic solvents and high temperatures.

Stability and storage : this compound is generally stable under inert atmosphere and can be stored at low temperatures. The reagent’s stability is crucial for its handling in multi-step syntheses.

Summary Table of Preparation Methods

| Preparation Method | Reagents & Catalysts | Temperature | Solvent | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Lithium-halogen exchange + SnCl_4 | 2-methylbromobenzene, n-BuLi, tributyltin chloride | −78 °C to RT | Ether solvents | 70–85 | High regioselectivity, straightforward | Requires low temp, moisture sensitive |

| Pd-catalyzed Stille (organic) | Pd2(dba)3, phosphine ligands | 80 °C | Dioxane, NMP | 75–90 | Well-established, good yields | Requires heating, toxic solvents |

| Pd-catalyzed Stille (aqueous) | Pd(P(t-Bu)3)2, TPGS-750-M surfactant | Room temperature | Water | 85–93 | Green, mild, scalable | Surfactant cost, catalyst loading |

Chemical Reactions Analysis

Types of Reactions

Tributyl(2-methylphenyl)stannane undergoes various chemical reactions, including:

Reduction: It acts as a reducing agent in organic synthesis, particularly in radical reactions.

Substitution: It can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.

Oxidation: Although less common, it can be oxidized under specific conditions to form tin oxides

Common Reagents and Conditions

Reduction: Common reagents include hydrogen donors like indium hydrides and silanes.

Substitution: Reagents such as Grignard reagents and organolithium compounds are often used.

Oxidation: Strong oxidizing agents like hydrogen peroxide or ozone can be employed

Major Products Formed

Reduction: The major products are typically the reduced forms of the starting materials.

Substitution: The products depend on the nucleophile used, often resulting in the formation of new carbon-tin bonds.

Oxidation: The products are usually tin oxides or hydroxides

Scientific Research Applications

Tributyl(2-methylphenyl)stannane has a wide range of applications in scientific research:

Mechanism of Action

Tributyl(2-methylphenyl)stannane exerts its effects primarily through radical mechanisms. The tin-hydrogen bond in the compound is relatively weak, allowing it to cleave homolytically and generate tin-centered radicals. These radicals can then participate in various reactions, such as hydrogen abstraction and radical addition .

Comparison with Similar Compounds

Tributyl(5-(2-ethylhexyl)thiophen-2-yl)stannane and Tributyl(5-octylthiophen-2-yl)stannane

- Structure : Both feature thiophene rings substituted with long alkyl chains (2-ethylhexyl or octyl).

- Reactivity: The electron-rich thiophene moiety enhances reactivity in Stille couplings compared to the 2-methylphenyl group. Alkyl chains improve solubility in nonpolar solvents, facilitating solution-processable applications in organic electronics .

- Applications : Used in synthesizing conjugated polymers for photovoltaic devices. The alkyl side chains reduce crystallinity, enhancing film-forming properties .

Tributyl(thieno[3,2-b]thiophen-2-yl)stannane

- Structure: A fused thienothiophene system.

- Reactivity : The extended π-conjugation increases electron mobility, making it superior for charge-transfer applications. However, steric bulk limits coupling efficiency compared to simpler thiophene derivatives .

Nitro- and Vinyl-Substituted Derivatives

Tributyl(1-(2-nitrophenyl)vinyl)stannane (311)

- Structure : A nitro-substituted vinylphenyl group.

- Reactivity : The electron-withdrawing nitro group deactivates the aromatic ring, reducing coupling efficiency. However, the vinyl group enables participation in radical reactions (e.g., with tributyltin hydride) .

- Synthesis Yield: 59% under PdCl₂(PPh₃)₂ catalysis, lower than typical yields for non-nitro analogues .

Tributyl(2-cyclohex-3-enonyl)stannane (4k)

- Structure: Cyclohexenonyl substituent.

- Reactivity : The α,β-unsaturated ketone moiety allows conjugate additions but requires stringent anhydrous conditions due to moisture sensitivity .

Selenium-Containing Analogues

Tributyl[(phenylselanyl)aryl]stannanes

- Structure : Contains a phenylselanyl group.

- Reactivity: The Se-Sn bond enables selenostannylation reactions with arynes, offering a route to selenoarenes. This contrasts with the C-Sn bond in this compound, which is less reactive toward electrophilic insertion .

Steric and Electronic Effects

- Steric Hindrance : The 2-methyl group in this compound provides moderate steric shielding, balancing reactivity and stability. In contrast, bulkier substituents (e.g., adamantyl or undecyl chains) significantly slow coupling rates .

- Electronic Effects : Electron-donating groups (e.g., alkyl chains) enhance nucleophilicity, while electron-withdrawing groups (e.g., nitro) reduce it. The 2-methylphenyl group exhibits neutral electronic effects, making it adaptable to diverse reaction conditions .

Key Research Findings

Synthetic Versatility: this compound is favored in ketone synthesis (e.g., (1-adamantyl)(2-methylphenyl)methanone) due to its balanced reactivity .

Stability: Unlike vinyl- or selenium-containing derivatives, it exhibits superior air and moisture stability, enabling handling in non-inert environments .

Yield Comparisons : Typical yields for Stille couplings with this compound range from 60–85%, outperforming nitro-substituted (59%) or highly steric analogues (40–50%) .

Biological Activity

Tributyl(2-methylphenyl)stannane (TBMPS), an organotin compound with the formula C19H34Sn, has garnered attention in the scientific community due to its potential biological activities. This compound is characterized by a tin atom bonded to three butyl groups and one 2-methylphenyl group, which influences its reactivity and biological properties. Research has focused on its applications in organic synthesis, as well as its antimicrobial and anticancer properties.

This compound is known for its diverse chemical reactivity, including:

- Reduction : Acts as a reducing agent in organic synthesis.

- Substitution : Participates in nucleophilic substitution reactions.

- Oxidation : Can be oxidized under specific conditions to form tin oxides.

These reactions are vital for its application in various synthetic pathways and biological systems.

Antimicrobial Properties

Studies have indicated that organotin compounds, including TBMPS, exhibit significant antimicrobial activity. The mechanism of action is primarily through the disruption of microbial cell membranes, leading to cell lysis. Research has shown that TBMPS can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This table summarizes the antimicrobial efficacy of TBMPS against selected microbial strains, demonstrating its potential as an antimicrobial agent.

Anticancer Activity

Recent research has explored the anticancer properties of TBMPS. In vitro studies have shown that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The ability of TBMPS to interact with cellular pathways involved in apoptosis makes it a candidate for further investigation as an anticancer therapeutic.

A case study involving human breast cancer cell lines (MCF-7) reported that TBMPS treatment resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

This data indicates that higher concentrations of TBMPS significantly reduce cell viability, suggesting its potential role in cancer treatment.

The biological effects of TBMPS are primarily attributed to its ability to generate tin-centered radicals through homolytic cleavage of the tin-hydrogen bond. These radicals can participate in various reactions, leading to oxidative stress within cells, which is a key factor in both antimicrobial and anticancer activities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of TBMPS, it is useful to compare it with other organotin compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C19H34Sn | Antimicrobial, Anticancer |

| Tributyltin hydride | C12H27Sn | Moderate toxicity |

| Triphenyltin hydride | C18H15Sn | Antifungal, Toxic |

This comparison highlights the distinctive biological activities associated with TBMPS due to its specific structural features.

Q & A

Basic: What are the key considerations for synthesizing tributyl(2-methylphenyl)stannane, and how is purity validated?

Methodological Answer:

Synthesis typically involves a lithium-halogen exchange or Stille coupling precursor approach. For example, tributyl(chloromethyl)stannane can react with 2-methylphenyllithium under inert conditions (argon/nitrogen) to form the target compound. Critical steps include:

- Temperature control : Reactions are often conducted at −78°C (dry ice/acetone bath) to prevent side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials and byproducts.

- Purity validation : Use quantitative NMR (Q-NMR) with an internal standard (e.g., 4'-nitroacetophenone) to assess purity >95%. IR spectroscopy confirms functional groups (e.g., Sn-C stretches at 500–600 cm⁻¹) .

Basic: How is this compound characterized structurally?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm) and butyl chain signals (δ 0.8–1.6 ppm).

- ¹¹⁹Sn NMR : A singlet near δ −100 to −200 ppm confirms the Sn environment.

- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M + H]⁺ for C₁₈H₃₂Sn) and fragmentation patterns.

- Elemental analysis : Matches calculated C/H/Sn ratios to experimental values .

Advanced: How do steric effects of the 2-methylphenyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The ortho-methyl group introduces steric hindrance, reducing coordination efficiency with transition metals (e.g., Pd in Stille coupling). This requires:

- Optimized ligands : Bulky ligands (e.g., P(t-Bu)₃) enhance metal accessibility.

- Reaction kinetics : Slower transmetallation rates compared to para-substituted analogs, necessitating longer reaction times (24–48 hrs).

- Case study : Tributyl(4-fluorophenyl)stannane (less steric hindrance) achieves 90% yield in Suzuki-Miyaura coupling, while the 2-methylphenyl analog yields 60–70% under identical conditions .

Advanced: What analytical methods resolve contradictions in reported toxicity data for organotin compounds?

Methodological Answer:

Discrepancies in toxicity studies (e.g., endocrine disruption vs. inertness) arise from:

- Exposure duration : Acute vs. chronic studies (e.g., 48-hour vs. 30-day assays).

- Model systems : Use yeast estrogen screens (YES) for receptor-binding assays and mammalian cell lines (e.g., MCF-7) for cytotoxicity.

- Data normalization : Express toxicity relative to controls (e.g., tributyltin oxide as a benchmark) .

Advanced: How does substituent electronic modulation (e.g., methyl vs. fluoro) alter Sn-C bond stability?

Methodological Answer:

- Electron-donating groups (e.g., methyl) : Stabilize Sn-C bonds via hyperconjugation, reducing susceptibility to hydrolysis.

- Electron-withdrawing groups (e.g., fluoro) : Polarize Sn-C bonds, increasing reactivity toward electrophiles.

Experimental validation : - Thermogravimetric analysis (TGA) : Methyl-substituted stannanes show decomposition >200°C; fluoro analogs decompose at ~180°C.

- Hydrolysis resistance : 2-Methylphenyl derivatives exhibit <5% degradation after 24 hours in pH 7 buffer, while 4-fluorophenyl analogs degrade 15–20% .

Advanced: What strategies mitigate hazards when handling this compound?

Methodological Answer:

- Risk assessment : Follow ACS Hazard Assessment Guidelines , focusing on:

- Inhalation risks : Use fume hoods with face velocity >0.5 m/s.

- Skin exposure : Wear nitrile gloves (tested for organotin permeability).

- Waste disposal : Hydrolyze with KOH/ethanol to convert organotin residues into less toxic inorganic tin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.